molecular formula C12H21NO4 B2885047 3-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid CAS No. 1632388-54-5

3-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid

Katalognummer: B2885047
CAS-Nummer: 1632388-54-5
Molekulargewicht: 243.303
InChI-Schlüssel: YERVFXLPVTWCHS-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2R)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid (molecular formula: C₁₂H₂₁NO₄, molecular weight: 243.31 g/mol) is a chiral, enantiomerically pure compound featuring a pyrrolidine ring core protected by a tert-butoxycarbonyl (Boc) group and linked to a propanoic acid chain . Its stereochemical configuration (2R) is critical for applications in asymmetric synthesis, particularly in peptidomimetics and protease inhibitor development. The Boc group enhances stability during solid-phase peptide synthesis (SPPS) by protecting the pyrrolidine nitrogen from unwanted reactions . Key identifiers include CAS numbers EN300-107130 and EN300-107431, with a purity of ≥95% .

Eigenschaften

IUPAC Name

3-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERVFXLPVTWCHS-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-®-3-(pyrrolidin-2-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Propanoic Acid Moiety: The propanoic acid group is introduced through a series of reactions, such as alkylation or acylation.

    Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group to yield the desired compound.

Industrial Production Methods

Industrial production of N-Boc-®-3-(pyrrolidin-2-yl)propanoic acid may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-®-3-(pyrrolidin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like trifluoroacetic acid for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid is a chemical compound featuring a pyrrolidine ring and a propanoic acid moiety, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring. It has a molecular formula of C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol.

Scientific Research Applications

This compound is used in:

  • Organic synthesis The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring is commonly used to protect amines during various syntheses.
  • Biological assays and cell culture applications It can be utilized because of its buffering properties.
  • Interaction studies These studies focus on its binding affinity with various biological targets and may include:
    • Receptor binding assays
    • Enzyme inhibition studies
    • Protein-ligand interaction analysis
    These studies provide insights into its pharmacological potential and mechanism of action.

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Properties
This compoundPyrrolidine ring, Propanoic acidPotential neuroprotective effects
(2R,3R)-3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxypropanoic acidMethoxy substitutionDiffering solubility and reactivity
(S)-N-Boc-dolaproineDifferent side chainSpecificity towards certain enzymes

Wirkmechanismus

The mechanism of action of N-Boc-®-3-(pyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection during chemical reactions, while the pyrrolidine ring and propanoic acid moiety contribute to its reactivity and functionality. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features CAS Number(s) Applications
3-[(2R)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid C₁₂H₂₁NO₄ 243.31 Chiral (2R), Boc-protected pyrrolidine, propanoic acid chain EN300-107130, EN300-107431 Peptidomimetics, SPPS
rac-(2R,4S)-1-[(tert-Butoxy)carbonyl]-4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}pyrrolidine-2-carboxylic acid C₂₀H₁₆FNO₄ 353.35 Racemic mixture, dual Boc groups, piperidine-pyrrolidine fused ring system Not specified Fluorinated drug intermediates
3-Hydroxypyridine-2-carboxylic acid C₆H₅NO₃ 139.11 Hydroxyl group on pyridine ring, acidic carboxylic moiety 874-24-8 Metal chelation, coordination chemistry
3-(Oxan-4-yl)propanoic acid C₈H₁₄O₃ 158.20 Oxane (tetrahydropyran) ring, propanoic acid chain Not specified Solubility modifiers, prodrugs
(2R,3R)-3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid C₁₄H₂₅NO₅ 287.35 Methoxy and methyl substituents, additional stereocenters 120205-50-7 Targeted therapeutics, enzyme inhibitors

Structural and Functional Differences

  • The compound from introduces three stereocenters, enabling complex conformational control in enzyme inhibition .
  • Substituent Effects: The Boc group in all compounds enhances amine protection but increases hydrophobicity. The methoxy group in the C₁₄H₂₅NO₅ analog () further elevates hydrophobicity, favoring membrane permeability but reducing aqueous solubility . The piperidine-pyrrolidine fused system (C₂₀H₁₆FNO₄) offers rigid geometry for fluorine-containing drug candidates, though its higher molecular weight (353.35 g/mol) may limit bioavailability .
  • Ring Systems: Pyrrolidine (target compound) provides a five-membered ring with moderate flexibility, ideal for mimicking peptide turns. Piperidine (C₂₀H₁₆FNO₄) introduces a six-membered ring, altering conformational dynamics . Oxane (C₈H₁₄O₃) offers a tetrahedral oxygen atom, improving solubility in polar solvents .

Physicochemical and Application-Based Comparisons

  • Solubility: The target compound’s propanoic acid group enhances water solubility compared to the methoxy-substituted analog (), which is more lipid-soluble . The hydrochloride salt derivative (, MW 235.76) may improve solubility for ionic interactions .
  • Synthetic Utility: The Boc-protected pyrrolidine in the target compound is widely used in SPPS, whereas the hydroxypyridine derivative () serves in metal-organic frameworks due to its chelating hydroxyl group . The racemic C₂₀H₁₆FNO₄ compound () is tailored for fluorinated APIs, leveraging fluorine’s electronegativity for target binding .

Biologische Aktivität

3-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid, also known as a derivative of pyrrolidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, anti-inflammatory, and potential therapeutic roles based on recent studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₃H₂₃NO₅
  • Molecular Weight : 273 Da
  • LogP : 1.18 (indicating moderate lipophilicity)
  • Polar Surface Area : 87 Ų

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of various derivatives of pyrrolidine compounds. For instance, a study reported that certain thiazolidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Although specific data for this compound is limited, related compounds have shown promising results:

CompoundBacteria TestedIC50 (µg/mL)Reference
Compound 14Pseudomonas aeruginosa0.195
Compound 5Staphylococcus aureusNot specified

These findings suggest that similar structural motifs may confer antibacterial properties to this compound.

Anti-inflammatory Potential

The compound's structure suggests potential anti-inflammatory activity. Inhibition of the Type III Secretion System (T3SS) has been observed with related compounds, which could indicate a pathway through which this compound may exert anti-inflammatory effects. In one study, high concentrations of a structurally similar compound resulted in significant inhibition of T3SS activity, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Screening for Type III Secretion System Inhibitors :
    A dissertation explored the inhibitory effects of various compounds on T3SS in pathogenic bacteria. The results indicated that certain derivatives could inhibit secretion processes critical for bacterial virulence . While direct studies on this compound are lacking, the implications of its structural analogs provide a basis for further investigation.
  • Synthesis and Structure Activity Relationship (SAR) :
    The synthesis of related pyrrolidine derivatives has been documented, with SAR studies indicating that modifications to the pyrrolidine ring significantly affect biological activity. Understanding these relationships can guide future research on this compound to optimize its therapeutic potential .

Q & A

Q. What are the critical steps and considerations in synthesizing 3-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid?

Methodological Answer: The synthesis typically involves:

  • Protection of the amine group : Use di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to introduce the Boc group onto the pyrrolidine ring .
  • Coupling reactions : The propanoic acid moiety is introduced via alkylation or Michael addition, requiring precise temperature control (0–25°C) and anhydrous conditions .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is essential to isolate the product from by-products like unreacted Boc-protected intermediates .

Key Data:

ParameterValueSource
Molecular FormulaC₁₃H₂₃NO₄
Molecular Weight273.33 g/mol
Common SolventsDCM, THF, Ethyl Acetate

Q. What safety protocols are mandatory for handling this compound?

Methodological Answer:

  • Respiratory Protection : Use NIOSH-approved P95 respirators for low exposure; OV/AG/P99 respirators for higher concentrations .
  • Skin Protection : Wear nitrile gloves and lab coats to avoid dermal contact, as the compound may cause irritation .
  • Storage : Store in a cool, dry place away from strong acids/bases and oxidizing agents to prevent decomposition .

Critical Hazards:

  • Acute toxicity (H302, H312, H315) .
  • Incompatible with strong acids/bases (e.g., HCl, NaOH) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and Boc-group integrity. Look for characteristic tert-butyl peaks at δ 1.4 ppm (¹H) .
  • HPLC-MS : Reversed-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) assess purity (>98%) and molecular ion peaks .
  • Melting Point Analysis : Compare observed mp (e.g., 162–166°C) to literature values to detect impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) during synthesis?

Methodological Answer:

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry at the pyrrolidine ring .
  • Temperature Control : Lower temperatures (e.g., –20°C) reduce racemization during Boc deprotection .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for stereoselective coupling .

Case Study:
A 2024 study achieved 99% ee using (R)-BINAP/Pd catalysis in THF at –10°C .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography or IR spectroscopy. For example, X-ray can resolve ambiguities in pyrrolidine ring conformation .
  • Dynamic Effects : Consider rotameric equilibria in solution (e.g., Boc-group rotation) that may cause NMR signal splitting absent in solid-state data .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and chemical shifts to reconcile discrepancies .

Q. What role does the Boc group play in modulating the compound’s reactivity in peptide coupling?

Methodological Answer:

  • Protection-Deprotection Strategy : The Boc group stabilizes the pyrrolidine amine during coupling, preventing unwanted side reactions (e.g., acylation at N). Deprotection with TFA/CH₂Cl₂ (1:1) regenerates the free amine for subsequent steps .
  • Steric Effects : The bulky tert-butyl group slows nucleophilic attacks, favoring regioselective reactions at the propanoic acid carboxyl .
  • Case Study : In a 2025 study, Boc-protected derivatives showed 30% higher coupling efficiency compared to Fmoc-protected analogs in solid-phase peptide synthesis .

Data Contradiction Analysis Example
Issue: Conflicting solubility reports (e.g., "soluble in DCM" vs. "low solubility" in some SDS ).
Resolution:

  • Particle Size Effects : Micronized powders (particle size <10 µm) dissolve faster due to increased surface area .
  • Hydration State : Anhydrous forms may exhibit higher solubility than hydrated crystals .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.